molecular formula C20H16BrClO5 B11155083 methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11155083
M. Wt: 451.7 g/mol
InChI Key: HIWGQRDPVCVDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl alcohol and 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate.

    Formation of Intermediate: The 4-bromobenzyl alcohol is reacted with a suitable base to form the corresponding alkoxide, which is then reacted with the chromen-2-one derivative to form the intermediate 7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate.

    Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromen-2-one core can undergo oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized chromen-2-one derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The bromobenzyl and chromen-2-one moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {7-[(4-chlorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
  • Methyl {7-[(4-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
  • Methyl {7-[(4-methylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Uniqueness

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and chromen-2-one moieties makes it a versatile compound for various applications.

Biological Activity

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one derivative class. Its unique structural features contribute to its biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrO5. The compound's structure includes a chromen-2-one core with a 4-bromobenzyl group and a methyl group, which are critical for its biological interactions. The presence of bromine and chlorine atoms enhances its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways that are crucial for cellular functions, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Modulation : It may act on receptors associated with neurotransmission or hormonal responses, influencing physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against A549 lung cancer cells with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Anti-inflammatory Effects : The compound has been tested for its ability to inhibit albumin denaturation, a common assay for anti-inflammatory activity. Results indicate that it possesses considerable anti-inflammatory properties, comparable to established drugs like ibuprofen .
  • Antiviral Properties : Some derivatives of chromenone compounds have demonstrated antiviral activity against hepatitis B virus (HBV), suggesting potential applications in antiviral therapy .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group modifications:

Compound NameStructural FeaturesUnique Aspects
Methyl {7-[(4-chlorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetateContains a chlorobenzyl group instead of bromobenzylPotentially different biological activity due to chlorine substitution
Methyl {7-[4-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-y}acetateContains a fluorobenzyl groupFluorine substitution may enhance lipophilicity
Methyl {7-[4-methylbenzyl)oxy]-6-chloro -4-methyl -2 -oxo -2H -chromen -3 -yl}acetateContains a methylbenzyl groupVariation in hydrophobicity and potential interaction profiles

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl {7-[bromobenzyl)oxy]-6-chloro -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate in various therapeutic contexts:

  • Cancer Cell Apoptosis : In vitro studies showed that the compound induced apoptosis in A549 cells via the mitochondrial pathway, suggesting its potential as an anticancer agent.
  • Inhibition of Viral Replication : Research indicated that derivatives of this compound exhibited significant inhibition of HBV replication in HepG2 cells, outperforming some existing antiviral agents .
  • Mechanistic Insights : Studies employing docking simulations have provided insights into the binding affinities of the compound towards specific targets, indicating strong interactions with proteins involved in cancer progression and inflammation .

Properties

Molecular Formula

C20H16BrClO5

Molecular Weight

451.7 g/mol

IUPAC Name

methyl 2-[7-[(4-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H16BrClO5/c1-11-14-7-16(22)18(26-10-12-3-5-13(21)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3

InChI Key

HIWGQRDPVCVDFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.